molecular formula C20H14Cl3N3 B2389543 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole CAS No. 338774-09-7

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole

Cat. No. B2389543
CAS RN: 338774-09-7
M. Wt: 402.7
InChI Key: YMZQLZABBQELOY-UHFFFAOYSA-N
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Description

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole (DCPCMB) is a heterocyclic compound found in a variety of natural sources, including plants, fungi, and bacteria. It is a member of the benzimidazole family of compounds, which have been studied for their potential uses in medicine, agriculture, and other applications. Additionally, the advantages and limitations of using DCPCMB in laboratory experiments will be discussed, as well as potential future directions for research.

Scientific Research Applications

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole has been studied for its potential use in a variety of scientific research applications. For example, it has been studied for its ability to inhibit the growth of certain bacteria and fungi, as well as its potential use as an insecticide. Additionally, it has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer’s. Furthermore, this compound has been studied for its ability to act as an antioxidant, as well as its potential to reduce inflammation and oxidative stress.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as acetylcholinesterase and cyclooxygenase. Additionally, it is believed that this compound may act as an antioxidant, reducing oxidative stress and inflammation. Furthermore, it is believed that this compound may act as an antimicrobial, inhibiting the growth of certain bacteria and fungi.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. For example, it has been studied for its ability to act as an antioxidant, reducing oxidative stress and inflammation. Additionally, it has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer’s. Furthermore, this compound has been studied for its ability to act as an antimicrobial, inhibiting the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, it is relatively stable and has a wide range of potential applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not water soluble, so it must be used in a solvent such as dimethylformamide. Additionally, it is not a very potent compound, so it may not be suitable for some applications.

Future Directions

There are a variety of potential future directions for research into 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole. For example, further research could be conducted on its potential uses in medicine, such as its potential use in the treatment of certain diseases. Additionally, further research could be conducted on its potential uses as an insecticide, as well as its potential use as an antioxidant. Furthermore, further research could be conducted on its mechanism of action, as well as its potential interactions with other compounds. Finally, further research could be conducted on its potential uses in agriculture, such as its potential use as a herbicide or fungicide.

Synthesis Methods

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole can be synthesized from a variety of starting materials, including 2-chloro-3-pyridine, 2-methylbenzyl bromide, and dichloroacetic acid. The synthesis begins with the formation of an intermediate, 2-chloro-3-pyridyl dichloroacetate, which is formed by reacting 2-chloro-3-pyridine with dichloroacetic acid in a 1:1 molar ratio. This intermediate is then reacted with 2-methylbenzyl bromide in the presence of a base, such as sodium hydroxide, to form this compound. The reaction is carried out in a solvent, such as dimethylformamide, and can be completed in a few hours.

properties

IUPAC Name

5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(2-methylphenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3N3/c1-12-5-2-3-6-13(12)11-26-18-10-16(22)15(21)9-17(18)25-20(26)14-7-4-8-24-19(14)23/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZQLZABBQELOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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